

Spectroscopic Profile of 4-Bromo-3-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3-hydroxybenzaldehyde**, an important aromatic aldehyde derivative. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, which are crucial for its identification, structural elucidation, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Bromo-3-hydroxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ^1H and ^{13}C NMR data for **4-Bromo-3-hydroxybenzaldehyde** were not readily available in the searched literature, the expected chemical shifts can be predicted based on established principles of NMR spectroscopy and comparison with structurally similar compounds. The data for the related isomer, 4-Bromo-2-hydroxybenzaldehyde, is provided below for comparative analysis.^{[1][2][3]}

Table 1: Predicted ^1H NMR Data for **4-Bromo-3-hydroxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8	Singlet	1H	Aldehyde proton (-CHO)
~7.7	Doublet	1H	Aromatic proton (H-2)
~7.5	Doublet of doublets	1H	Aromatic proton (H-6)
~7.2	Doublet	1H	Aromatic proton (H-5)
~5.8	Singlet (broad)	1H	Hydroxyl proton (-OH)

Note: Predicted values are based on standard substituent effects on aromatic systems. The exact chemical shifts can vary depending on the solvent and concentration used.

Table 2: Predicted ^{13}C NMR Data for **4-Bromo-3-hydroxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
~191	Aldehyde carbon (C=O)
~156	Aromatic carbon (C-OH)
~138	Aromatic carbon (C-H)
~132	Aromatic carbon (C-CHO)
~125	Aromatic carbon (C-H)
~116	Aromatic carbon (C-H)
~110	Aromatic carbon (C-Br)

Note: Predicted values are based on incremental chemical shift calculations for substituted benzene rings.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule.

Table 3: Infrared (IR) Spectroscopy Data for **4-Bromo-3-hydroxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretching (hydroxyl group)
3100-3000	Medium	C-H stretching (aromatic)
2900-2800	Weak	C-H stretching (aldehyde)
1700-1680	Strong	C=O stretching (aldehyde)
1600-1450	Medium-Strong	C=C stretching (aromatic ring)
1250-1150	Strong	C-O stretching (phenol)
850-750	Strong	C-H bending (out-of-plane, aromatic)
700-600	Medium-Strong	C-Br stretching

Note: The provided data represents characteristic absorption bands for substituted aromatic aldehydes and phenols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.^[4]^[5]^[6] The mass spectrum for **4-Bromo-3-hydroxybenzaldehyde** shows a characteristic isotopic pattern for bromine.

Table 4: Mass Spectrometry (MS) Data for **4-Bromo-3-hydroxybenzaldehyde**

m/z	Relative Intensity (%)	Assignment
202	~98	[M+2] ⁺ molecular ion peak (with ⁸¹ Br)
200	100	[M] ⁺ molecular ion peak (with ⁷⁹ Br)
199	~50	[M-H] ⁺
171	~20	[M-CHO] ⁺
121	~30	[M-Br] ⁺
93	~40	[M-Br-CO] ⁺

Note: The presence of two major peaks for the molecular ion with a mass difference of 2 and approximately equal intensity is a distinctive feature for compounds containing one bromine atom.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Bromo-3-hydroxybenzaldehyde** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.^[7] A small amount of tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm).^{[8][9]}
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.^[1]

- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[10] Due to the lower natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.[1]

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **4-Bromo-3-hydroxybenzaldehyde**, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[11][12]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[13]
- Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the spectrum of the compound. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

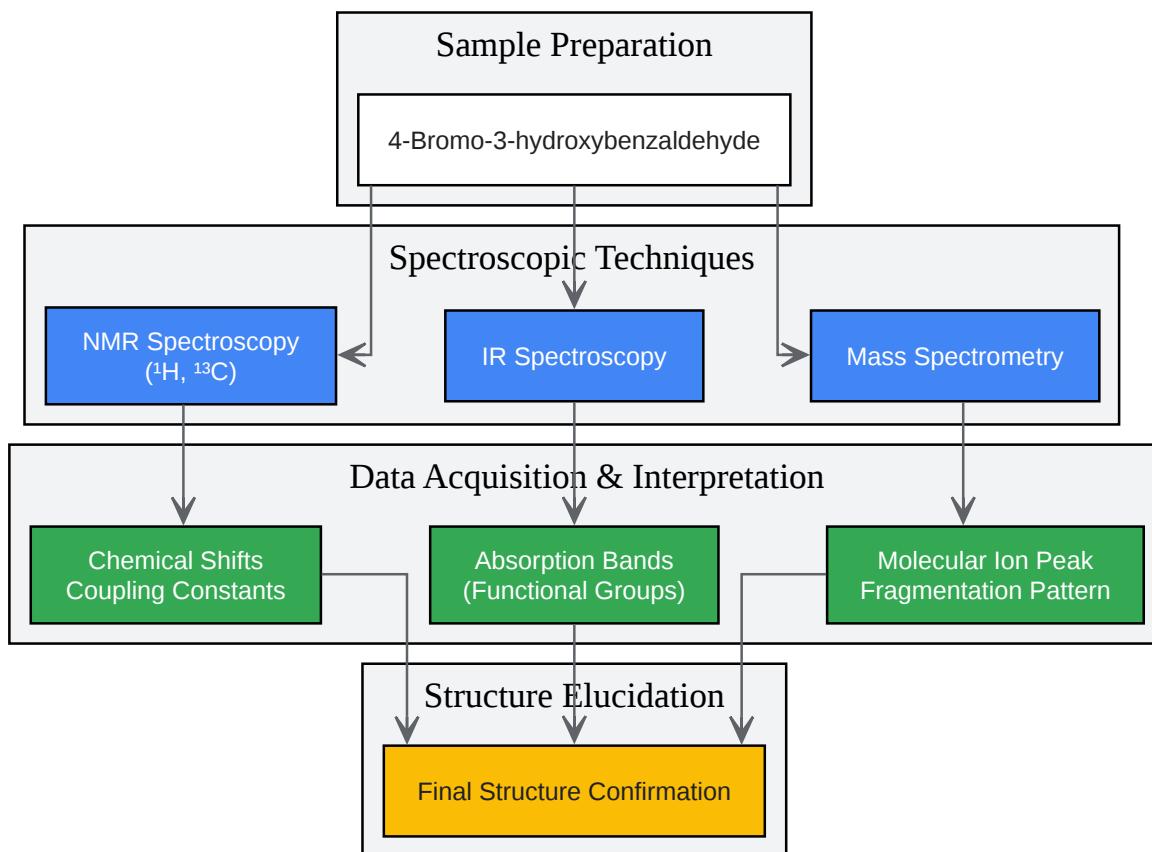
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically after being vaporized. For non-volatile solids, techniques like direct insertion probe or dissolution in a suitable solvent for electrospray ionization (ESI) can be used.[14][15]
- Ionization: Electron Ionization (EI) is a common method where the sample molecules in the gas phase are bombarded with high-energy electrons, causing them to ionize and fragment. [14]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[16]
- Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.[14]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **4-Bromo-3-hydroxybenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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